N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and a methylthiophene ring
Mechanism of Action
Target of Action
The compound contains a fluorophenyl group and a methoxyethyl group, which are common in many bioactive compounds. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. It could potentially act by binding to its target, thereby modulating its activity. The presence of the fluorine atom might enhance the binding affinity due to its electronegativity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups. The presence of the methoxy group might influence its metabolic stability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to changes at the molecular and cellular levels, influencing various biological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.
Methoxyethyl Chain Addition:
Thiophene Ring Formation: The thiophene ring is then constructed using cyclization reactions.
Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide, particularly in the presence of fluorophenyl and thiophene groups.
N-[(3-Fluorophenyl)methyl]-2-methoxybenzamide: Another related compound with a fluorophenyl and methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl chain and methylthiophene ring differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-6-14(20-9-10)15(18)17-8-13(19-2)11-4-3-5-12(16)7-11/h3-7,9,13H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUSSQDLZHDKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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